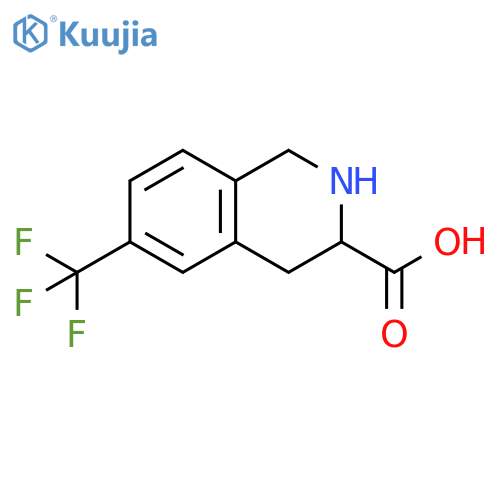Cas no 1391002-82-6 (6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

1391002-82-6 structure
商品名:6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS番号:1391002-82-6
MF:C11H10F3NO2
メガワット:245.197813510895
CID:5251598
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
- インチ: 1S/C11H10F3NO2/c12-11(13,14)8-2-1-6-5-15-9(10(16)17)4-7(6)3-8/h1-3,9,15H,4-5H2,(H,16,17)
- InChIKey: HJLCNNXUODCNJM-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(C(F)(F)F)C=C2)CC(C(O)=O)N1
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398339-0.5g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.5g |
$1180.0 | 2025-03-16 | |
| Enamine | EN300-398339-0.05g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.05g |
$1032.0 | 2025-03-16 | |
| Enamine | EN300-398339-0.25g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.25g |
$1131.0 | 2025-03-16 | |
| Enamine | EN300-398339-0.1g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 0.1g |
$1081.0 | 2025-03-16 | |
| Enamine | EN300-398339-5.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 5.0g |
$3562.0 | 2025-03-16 | |
| Enamine | EN300-398339-2.5g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 2.5g |
$2408.0 | 2025-03-16 | |
| Enamine | EN300-398339-10.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-16 | |
| Enamine | EN300-398339-1.0g |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
1391002-82-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-16 |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1391002-82-6 (6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
